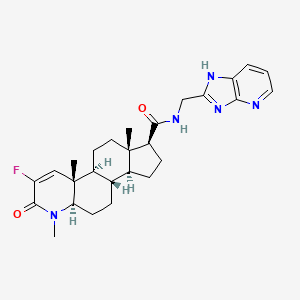

MK-0773

Beschreibung

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEUKTWTUSPHEE-JWJWXJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025274 | |

| Record name | MK-0773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606101-58-0 | |

| Record name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606101-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-0773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0773 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0773 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Anabolic Pathway of PF-05314882: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05314882, also known as MK-0773, is a potent, orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with attenuated activity in reproductive tissues. This technical guide provides a comprehensive overview of the anabolic pathway of PF-05314882, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of muscle wasting disorders, osteoporosis, and anabolic therapies.

Core Mechanism of Anabolic Action

PF-05314882 exerts its anabolic effects through selective agonism of the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] Unlike traditional anabolic androgenic steroids, the tissue selectivity of PF-05314882 is attributed to its unique interaction with the AR, leading to a distinct conformational change. This specific conformation favors the recruitment of co-regulatory proteins that mediate anabolic responses in muscle and bone while minimizing the recruitment of cofactors responsible for the androgenic effects in tissues such as the prostate and seminal vesicles.[3][4]

The proposed molecular basis for this tissue selectivity lies in the differential transcriptional requirements for androgenic anabolism versus reproductive physiology.[3] Full anabolic activity appears to be achieved with a moderate level of AR activation, characterized by reduced recruitment of specific coactivators and a weaker stabilization of the N-terminal/C-terminal (N/C) interaction of the AR.[3] In contrast, the androgenic effects in reproductive tissues necessitate a more robust and complete activation of the receptor.[3] PF-05314882 is designed to operate within this therapeutic window of moderate AR activation.[3]

Signaling Pathway

The anabolic signaling cascade initiated by PF-05314882 binding to the androgen receptor in target tissues like skeletal muscle and bone is multifaceted. Upon binding, the PF-05314882-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. This leads to the transcription of target genes involved in protein synthesis and cellular growth. Key downstream pathways implicated in androgen-mediated anabolism include the activation of the mTOR signaling pathway, which is a central regulator of muscle protein synthesis.[5] Additionally, androgens can influence other signaling pathways, such as the Wnt/β-catenin pathway, which plays a role in myogenesis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of PF-05314882.

Table 1: In Vitro Activity Profile of PF-05314882

| Parameter | Assay Description | Value | Reference |

| AR Binding Affinity (IC50) | Competitive binding assay against a radiolabeled androgen in cells expressing human AR. | 6.6 nM | [3] |

| AR Transactivation (Emax) | MMTV-luciferase reporter assay in a human cell line. | 40-80% of DHT | [3] |

| GRIP-1 Coactivator Recruitment (Emax) | Mammalian two-hybrid assay to measure recruitment of the GRIP-1 coactivator. | <15% of DHT | [3] |

| N-/C-Terminal Interaction (Emax) | Mammalian two-hybrid assay to measure the ligand-induced interaction between the N- and C-terminal domains of the AR. | <7% of DHT | [3] |

DHT: Dihydrotestosterone

Table 2: Preclinical Efficacy of PF-05314882 in Orchidectomized (ORX) Rats

| Tissue | Parameter | PF-05314882 Effect (at anabolic doses) | Dihydrotestosterone (DHT) Effect (3 mg/kg) | Reference |

| Seminal Vesicles | Weight | Reduced effect | Full agonist | [3] |

| Prostate | Weight | Reduced effect | Full agonist | [6][7] |

| Levator Ani Muscle | Weight | Full anabolic effect | Full anabolic effect | [6][7] |

| Lean Body Mass | Increase | Significant increase | Significant increase | [6][7] |

Table 3: Preclinical Efficacy of PF-05314882 in Ovariectomized (OVX) Rats

| Tissue/Parameter | PF-05314882 Effect (at anabolic doses) | Dihydrotestosterone (DHT) Effect (3 mg/kg) | Reference |

| Cortical Bone Formation | Full anabolic effect | Full anabolic effect | [3] |

| Uterus Weight | Reduced effect | Full agonist | [3] |

| Sebaceous Gland Hypertrophy | Reduced effect | Full agonist | [3] |

| Total Cholesterol | 25-37% decrease | 25-37% decrease | [3] |

| High-Density Lipoprotein (HDL) | 25-37% decrease | 25-37% decrease | [3] |

Table 4: Clinical Efficacy of PF-05314882 in Elderly Women with Sarcopenia (Phase IIa)

| Parameter | PF-05314882 (50 mg b.i.d. for 6 months) | Placebo | p-value | Reference |

| Change in Lean Body Mass (LBM) | Statistically significant increase from baseline | No significant change | <0.001 | [8] |

| Change in Muscle Strength | Statistically significant increase from baseline | Statistically significant increase from baseline | Not significant between groups | [8] |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity of PF-05314882 to the human androgen receptor.

-

Methodology: A competitive radioligand binding assay is performed using whole cells that endogenously express the AR (e.g., MDA-MB-453 human breast cancer cells).

-

Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of the test compound (PF-05314882).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.

-

After incubation, the cells are washed to remove unbound ligand, and the amount of bound radioactivity is measured by scintillation counting.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

-

-

Objective: To determine the functional activity (agonist or antagonist) of PF-05314882 on the androgen receptor.

-

Methodology: A reporter gene assay is utilized in a suitable cell line (e.g., CV-1) co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase).

-

Transfected cells are treated with varying concentrations of the test compound.

-

A known AR agonist (e.g., DHT) is used as a positive control.

-

After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

-

In Vivo Animal Studies

-

Objective: To evaluate the anabolic and androgenic effects of PF-05314882 in a male model of androgen deprivation.

-

Methodology:

-

Male rats (e.g., Sprague-Dawley) are surgically castrated (orchidectomized) to deplete endogenous androgens.

-

After a recovery period, the animals are treated daily with the test compound (PF-05314882 at various doses), a vehicle control, or a positive control (e.g., DHT) for a specified duration (e.g., 14-28 days).

-

At the end of the treatment period, the animals are euthanized, and target tissues are collected and weighed.

-

Anabolic activity is assessed by the weight of the levator ani muscle.

-

Androgenic activity is assessed by the weights of the prostate and seminal vesicles.

-

Lean body mass can also be assessed using methods like dual-energy X-ray absorptiometry (DEXA).

-

Clinical Trial Protocol (NCT00529659)

-

Title: A Study of the Safety and Efficacy of this compound in Women With Sarcopenia (Loss of Muscle Mass)

-

Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, multicenter study.

-

Primary Objective: To evaluate the efficacy of PF-05314882 in improving muscle strength and lean body mass in elderly women with sarcopenia.

-

Key Inclusion Criteria:

-

Ambulatory women aged 65 years or older.

-

Diagnosis of sarcopenia based on low appendicular lean body mass.

-

Moderate physical dysfunction.

-

-

Key Exclusion Criteria:

-

Use of other anabolic agents or medications known to affect muscle mass.

-

Uncontrolled medical conditions.

-

-

Treatment Arms:

-

PF-05314882 (50 mg administered orally, twice daily).

-

Placebo (administered orally, twice daily).

-

-

Duration of Treatment: 6 months.

-

Primary Efficacy Endpoints:

-

Change from baseline in lean body mass as measured by DEXA.

-

Change from baseline in muscle strength (e.g., leg press).

-

-

Secondary Efficacy Endpoints:

-

Measures of physical performance (e.g., stair climb power).

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Conclusion

PF-05314882 is a selective androgen receptor modulator that has demonstrated a clear anabolic effect on muscle and bone in both preclinical models and clinical trials in a sarcopenic population. Its mechanism of action, centered on the principle of differential AR activation, provides a promising approach to achieving tissue selectivity and a favorable safety profile compared to traditional anabolic steroids. The data and protocols summarized in this guide offer a comprehensive technical overview for researchers and drug developers working to advance therapies for muscle wasting and related conditions. Further research may continue to elucidate the finer points of its signaling pathway and long-term clinical utility.

References

- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Anabolic and catabolic pathways regulating skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

MK-0773: A Deep Dive into Tissue-Selective Androgen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

MK-0773, a non-steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potential to provide the anabolic benefits of androgens with a reduced impact on reproductive tissues. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of its tissue selectivity, mechanism of action, and the experimental frameworks used in its evaluation.

Core Mechanism: Differential Activation of the Androgen Receptor

This compound's tissue selectivity stems from its unique interaction with the androgen receptor (AR). Unlike traditional androgens that induce a robust, widespread activation of the AR, this compound acts as a partial agonist. This nuanced activation is characterized by a reduced ability to recruit certain coactivators and to stabilize the interaction between the N-terminal and C-terminal domains (N/C interaction) of the AR.[1][2] This differential receptor conformation and subsequent downstream signaling are believed to be the molecular basis for its tissue-selective effects, promoting anabolic activity in muscle and bone while minimizing androgenic effects in tissues like the prostate, seminal vesicles, and sebaceous glands.[1][3]

Quantitative Profile of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| AR Binding Affinity (IC50) | 6.6 nM | Concentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[4][5][6] |

| Transactivation Potency (IP) | 25 nM | Concentration required for half-maximal activation of a model promoter in a transactivation assay.[3][6] |

| Transactivation Efficacy (Emax) | 78% | Maximum activation of a model promoter relative to a full agonist.[3][6] |

| TRAF2 Recruitment (Emax) | 29% | Maximum recruitment of the coactivator TRAF2 relative to a full agonist.[3][6] |

| N/C Interaction (Emax) | 2% | Maximum stabilization of the N-terminal/C-terminal interaction of the AR relative to a full agonist.[3][6] |

Table 2: In Vivo Tissue Selectivity of this compound in Animal Models

| Tissue/Effect | Maximal Effect Relative to Dihydrotestosterone (DHT) | Animal Model |

| Lean Body Mass | ~80% | Ovariectomized (OVX) Rats |

| Uterine Weight | <5% | Ovariectomized (OVX) Rats |

| Sebaceous Gland Area | 30-50% | Ovariectomized (OVX) Rats |

| Seminal Vesicle Weight | 12% | Orchidectomized (ORX) Rats |

Data synthesized from multiple sources indicating anabolic effects with reduced androgenicity.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its tissue selectivity.

Caption: Proposed signaling pathway of this compound, highlighting partial coactivator recruitment.

Caption: Experimental workflow for the evaluation of SARM tissue selectivity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the tissue selectivity of this compound.

In Vitro Assays

-

Androgen Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Methodology: Competitive binding assay using a radiolabeled androgen (e.g., [3H]mibolerone) and a source of AR (e.g., rat or human AR expressed in COS cells).

-

Procedure: Varying concentrations of this compound are incubated with the AR source and the radioligand. The amount of bound radioligand is measured, and the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[5]

-

-

Transactivation Assay (TAMAR):

-

Objective: To measure the ability of this compound to activate gene transcription via the AR.

-

Methodology: A cell line (e.g., MDA-MB-453) is co-transfected with an AR expression vector and a reporter gene construct containing an androgen-responsive promoter (e.g., MMTV).

-

Procedure: Cells are treated with varying concentrations of this compound. The expression of the reporter gene (e.g., luciferase) is measured to determine the potency (IP) and efficacy (Emax) of AR-mediated transactivation.[1]

-

-

Coactivator Recruitment Assay (TRAF2):

-

Objective: To assess the ability of this compound-bound AR to recruit transcriptional coactivators.

-

Methodology: A mammalian two-hybrid assay is employed. One plasmid expresses the AR ligand-binding domain fused to a DNA-binding domain, and a second plasmid expresses a coactivator (e.g., GRIP-1/TIF2) fused to a transcriptional activation domain.

-

Procedure: Cells are treated with this compound, and the interaction between the AR and the coactivator is quantified by measuring the expression of a reporter gene.[1][3]

-

-

N/C-Terminal Interaction Assay (VIRCON):

-

Objective: To measure the ligand-dependent interaction between the N-terminal and C-terminal domains of the AR, which is associated with full androgenic activity.

-

Methodology: A mammalian two-hybrid assay is used, with one construct expressing the N-terminus of the AR and another expressing the C-terminus, each fused to components of a transcriptional activation system.

-

Procedure: The interaction between the N- and C-termini in the presence of this compound is quantified by reporter gene expression.[1]

-

In Vivo Animal Studies

-

Ovariectomized (OVX) Rat Model:

-

Objective: To evaluate the anabolic and androgenic effects of this compound in a female model with low endogenous hormones.

-

Procedure: Adult female rats are ovariectomized. After a recovery period, they are treated with vehicle, a reference androgen (e.g., DHT), or this compound for a specified duration.

-

Endpoints: Anabolic effects are assessed by measuring changes in lean body mass (e.g., via DXA) and bone formation rates. Androgenic effects are determined by measuring changes in uterine weight and sebaceous gland size.[3][5]

-

-

Orchidectomized (ORX) Rat Model:

-

Objective: To assess the effects of this compound on male accessory sex tissues in a model of androgen deprivation.

-

Procedure: Adult male rats are castrated. Following recovery, they are administered vehicle, a reference androgen, or this compound.

-

Endpoints: Androgenic activity is primarily evaluated by measuring the weights of the prostate and seminal vesicles.[5]

-

Clinical Evaluation

A Phase IIa clinical trial investigated the efficacy and safety of this compound in elderly women with sarcopenia.[7] The study demonstrated that this compound significantly increased lean body mass compared to placebo.[7][8] However, this increase in muscle mass did not translate into a significant improvement in muscle strength or physical function.[7][8] While generally well-tolerated with no evidence of androgenization, an increase in the number of participants with elevated liver transaminases was observed in the this compound group, which resolved after discontinuation of the drug.[7][8]

Conclusion

This compound exhibits a distinct tissue-selective profile, promoting anabolic effects in musculoskeletal tissues while demonstrating reduced activity in reproductive tissues. This selectivity is attributed to its partial agonism at the androgen receptor, characterized by a specific pattern of coactivator recruitment and N/C-terminal interaction. While preclinical data were promising, clinical translation has been challenging, highlighting the complexities of decoupling anabolic and androgenic effects and the importance of demonstrating functional benefits in human studies. The data and methodologies presented here provide a comprehensive framework for understanding the tissue selectivity of this compound and for the broader field of SARM development.

References

- 1. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), this compound in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MK-0773: A Technical Guide to its Androgen Receptor Binding Affinity and Selective Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity and the molecular mechanism of action of MK-0773, a selective androgen receptor modulator (SARM). The information is compiled to support further research and development in the field of androgen receptor modulation.

Quantitative Binding and Functional Affinity of this compound

This compound is a potent and selective ligand for the androgen receptor. Its binding affinity and functional activity have been characterized through a series of in vitro assays, demonstrating its partial agonist activity and tissue-selective profile.

Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled or fluorescently labeled androgen is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

| Parameter | Value | Species | Notes |

| IC50 | 6.6 nM[1][2][3] | Not Specified | Standard in vitro binding assay. |

| IC50 | 0.65 nM[2] | Human | COS cells transfected with human AR. |

| IC50 | 0.50 nM[2] | Rat | COS cells transfected with rat AR.[2] |

| IC50 | 0.55 nM[2] | Dog | COS cells transfected with dog AR.[2] |

| IC50 | 0.45 nM[2] | Rhesus | COS cells transfected with rhesus AR.[2] |

| IC50 Shift (Rat Serum) | 3.5-fold increase | Rat | In the presence of 25% rat serum, indicating binding to serum proteins.[2][3] |

| IC50 Shift (Human Serum) | 13-fold increase | Human | In the presence of 25% human serum, indicating binding to serum proteins.[2][3] |

Functional Activity Profile

The selective androgenic activity of this compound is a result of its specific interaction with the AR, leading to a unique conformational change that differs from that induced by endogenous androgens like dihydrotestosterone (DHT). This results in differential recruitment of co-regulators and a distinct pattern of gene expression. The functional activity of this compound has been characterized using a panel of assays:

-

TAMAR (Transactivation Modulation of Androgen Receptor): Measures the ability of the compound to activate the transcription of a reporter gene under the control of an androgen-responsive promoter (MMTV).

-

TRAF2 (Coactivator Recruitment): Assesses the recruitment of the GRIP-1 (Glucocorticoid Receptor Interacting Protein 1), a p160 family coactivator, to the AR ligand-binding domain.

-

VIRCON (N-/C-Terminal Interaction): Measures the ligand-induced interaction between the N-terminal and C-terminal domains of the AR, a conformation associated with full receptor activation and virilizing effects.

| Assay | Parameter | Value | Interpretation |

| TAMAR | IP (Inflection Point) | 25 nM[3][4] | Potency in activating AR-mediated transcription. |

| Emax (% of DHT) | 78%[3][4] | Partial agonist activity compared to the full agonist DHT. | |

| TRAF2 | Emax (% of DHT) | 29%[3][4] | Significantly reduced recruitment of the coactivator GRIP-1 compared to DHT. |

| VIRCON | Emax (% of DHT) | 2%[3][4] | Minimal stabilization of the N/C-terminal interaction, a key factor in its tissue-selective profile. |

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the androgen receptor binding and activity of this compound.

Androgen Receptor Competitive Binding Assay (ARBIND)

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to compete with a known high-affinity radiolabeled or fluorescently labeled androgen (e.g., [3H]DHT).

Principle: The assay is based on the principle of competitive displacement. The test compound, at various concentrations, is incubated with a preparation of the androgen receptor (recombinant or from tissue homogenates) and a fixed concentration of the labeled ligand. The amount of labeled ligand that remains bound to the receptor is then measured. A decrease in the bound labeled ligand indicates that the test compound is competing for the same binding site.

General Protocol:

-

Receptor Preparation: A source of androgen receptor is prepared. This can be a purified recombinant AR protein, a cell lysate from cells overexpressing AR (e.g., COS cells), or a cytosol preparation from androgen-sensitive tissues.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT), and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, filtration through glass fiber filters, or scintillation proximity assay (SPA).

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

MMTV Promoter Transactivation Assay (TAMAR)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Principle: The assay utilizes a reporter gene (e.g., luciferase or beta-galactosidase) under the transcriptional control of the mouse mammary tumor virus (MMTV) long terminal repeat (LTR). The MMTV LTR contains androgen response elements (AREs) to which the ligand-activated AR binds, thereby driving the expression of the reporter gene.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., MDA-MB-453, which endogenously expresses AR, or a cell line co-transfected with an AR expression vector) is cultured. The cells are then transiently or stably transfected with a plasmid containing the MMTV-luciferase reporter construct.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound) or a reference androgen (e.g., DHT).

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for AR activation, reporter gene transcription, and protein expression.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted as reporter activity versus the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

Coactivator Recruitment Assay (TRAF2)

This assay assesses the ability of a ligand-bound androgen receptor to recruit transcriptional coactivators, such as GRIP-1.

Principle: A common method for this is the yeast two-hybrid system. In this system, the AR ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and the coactivator (or a fragment thereof) is fused to a transcriptional activation domain (AD). If the ligand induces an interaction between the AR-LBD and the coactivator, the DBD and AD are brought into proximity, leading to the transcription of a reporter gene in the yeast.

General Protocol (Yeast Two-Hybrid):

-

Yeast Strain and Plasmids: A suitable yeast strain is co-transformed with two plasmids: one expressing the AR-LBD fused to the GAL4 DNA-binding domain and another expressing the coactivator GRIP-1 fused to the GAL4 activation domain.

-

Compound Treatment: The transformed yeast cells are grown in the presence of varying concentrations of the test compound (this compound) or a reference androgen.

-

Reporter Gene Assay: The interaction between the AR-LBD and the coactivator is quantified by measuring the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a GAL4-responsive promoter.

-

Data Analysis: The reporter gene activity is measured and plotted against the compound concentration to determine the efficacy of coactivator recruitment.

AR N-/C-Terminal Interaction Assay (VIRCON)

This assay measures the ligand-induced intramolecular interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor.

Principle: This interaction can be measured using various techniques, including fluorescence resonance energy transfer (FRET) or mammalian two-hybrid assays. In a FRET-based assay, the NTD and LBD are tagged with two different fluorescent proteins (e.g., CFP and YFP). If the ligand induces the N/C interaction, the two fluorescent proteins are brought close enough for FRET to occur, which can be detected as a change in the fluorescence emission spectrum.

General Protocol (FRET-based):

-

Constructs and Cell Transfection: Cells are co-transfected with expression vectors for the AR-NTD fused to one fluorescent protein (e.g., CFP) and the AR-LBD fused to another (e.g., YFP).

-

Compound Treatment: The transfected cells are treated with the test compound (this compound) or a reference androgen.

-

FRET Measurement: The cells are then analyzed by fluorescence microscopy or a plate reader capable of measuring FRET. The ratio of acceptor to donor emission is calculated.

-

Data Analysis: An increase in the FRET signal indicates the occurrence of the N/C interaction. The magnitude of the FRET signal is plotted against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and a generalized workflow for the characterization of an androgen receptor modulator like this compound.

Caption: Androgen Receptor Signaling Pathway modulated by this compound.

Caption: Generalized experimental workflow for characterizing a SARM like this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

Preclinical Research on MK-0773 for Muscle Wasting: A Technical Guide

Introduction

Muscle wasting, a debilitating condition characterized by the progressive loss of skeletal muscle mass and strength, is a hallmark of aging (sarcopenia) and various chronic diseases (cachexia).[1][2] This loss of muscle is strongly associated with increased morbidity, impaired physical function, reduced quality of life, and mortality.[3] The androgen receptor (AR) is a well-established target for promoting anabolism in muscle and bone.[4][5] However, the therapeutic use of traditional androgens like testosterone is limited by undesirable side effects in hormone-sensitive tissues, such as the prostate in men and virilization in women.[4][6]

Selective Androgen Receptor Modulators (SARMs) are a class of AR ligands designed to overcome these limitations by exerting tissue-selective anabolic effects on muscle and bone while having minimal activity in reproductive tissues.[4][6] MK-0773 is a nonsteroidal SARM that was developed as a potential treatment for muscle wasting.[4] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as a ligand for the androgen receptor, but its activity is context-dependent, allowing for tissue selectivity. The molecular basis for this selectivity lies in its ability to induce a specific conformational change in the AR, leading to differential recruitment of transcriptional co-regulators compared to endogenous androgens like dihydrotestosterone (DHT).

In anabolic tissues like muscle, this compound partially activates the AR. This moderate level of activation is sufficient to initiate the downstream signaling cascades that promote muscle protein synthesis and inhibit protein degradation.[4] Conversely, in reproductive tissues such as the prostate and seminal vesicles, a more complete and robust activation of the AR is required to elicit a physiological response. By providing only partial agonism, this compound avoids significant androgenic effects in these tissues.[4]

Signaling Pathways in Muscle Homeostasis

The net balance between muscle protein synthesis and degradation determines muscle mass.[7] this compound and other SARMs favorably tip this balance towards anabolism by modulating key signaling pathways.

-

Promotion of Protein Synthesis (Anabolism): Upon binding to the AR, SARMs are thought to enhance the activity of the IGF-1/PI3K/Akt signaling pathway. Akt, a central kinase, phosphorylates and activates the mammalian target of rapamycin (mTOR), which in turn promotes the translation of proteins essential for muscle growth.[7][8] Akt also inhibits Glycogen Synthase Kinase 3β (GSK-3β), further contributing to protein synthesis.

-

Inhibition of Protein Degradation (Catabolism): Muscle atrophy is largely driven by the ubiquitin-proteasome system, particularly through the action of two muscle-specific E3 ubiquitin ligases: Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).[9][10] The expression of these "atrogenes" is controlled by the Forkhead box O (FoxO) family of transcription factors.[9] The SARM-activated Akt pathway phosphorylates FoxO, sequestering it in the cytoplasm and preventing it from entering the nucleus to initiate the transcription of MAFbx and MuRF1.[9] This action effectively blocks the primary pathway for muscle protein degradation.

Preclinical Efficacy and Experimental Models

The tissue-selective anabolic activity of this compound was established in various preclinical models, primarily utilizing castrated rats to create a hormone-deficient environment where the effects of AR ligands could be clearly assessed.

Quantitative Data Summary

The development of this compound was guided by establishing a correlation between in vitro activities and in vivo physiological effects.[4]

Table 1: In Vitro Activity Profile for Optimal SARM Efficacy

| Parameter | In Vitro Activity Range | Rationale |

|---|---|---|

| AR Transactivation | 40–80% of full agonist | Sufficient for anabolic response without full androgenic effects[4] |

| GRIP-1 Cofactor Recruitment | <15% | Reduced cofactor recruitment contributes to tissue selectivity[4] |

| N-/C-Terminal Interaction | <7% | Reduced stabilization of this interaction is linked to partial agonism[4] |

Table 2: In Vivo Effects of this compound in Rat Models

| Tissue/Endpoint | Model | This compound Effect | Comparison to DHT |

|---|---|---|---|

| Lean Body Mass | Ovariectomized Rats | Fully anabolic response | As effective as DHT[4] |

| Bone Formation | Ovariectomized Rats | Increased cortical bone formation | As effective as DHT[4] |

| Seminal Vesicle Weight | Orchidectomized Rats | Markedly reduced effect | Significantly less androgenic than DHT[4] |

| Prostate Weight | Orchidectomized Rats | Markedly reduced effect | Significantly less androgenic than DHT[4] |

| Uterus Weight | Ovariectomized Rats | Markedly reduced effect | Significantly less androgenic than DHT[4] |

Experimental Protocols

Detailed methodologies were crucial for characterizing the pharmacological profile of this compound.

In Vitro Assays

-

Trans-Activation Modulation of AR (TAMAR) Assay :

-

Objective : To quantify the degree of androgen receptor activation by a test compound relative to a full agonist (e.g., DHT).

-

Method : A cell-based reporter gene assay was used. Cells were engineered to contain the androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter.

-

Procedure : Cells were incubated with varying concentrations of the test compound (like this compound) or a reference agonist (DHT).

-

Readout : The level of reporter gene expression (measured by luciferase activity) was quantified. The maximal transactivation level (Emax) was expressed as a percentage relative to the maximal response produced by DHT.[4]

-

Animal Models of Muscle Wasting

-

Orchidectomized (ORX) Rat Model :

-

Objective : To evaluate the anabolic (on muscle) and androgenic (on reproductive tissues) effects of this compound in a male hypogonadal state.

-

Animals : 3- to 4-month-old male rats, weighing 250–300 g.

-

Procedure :

-

Animals underwent surgical orchidectomy (castration) to remove endogenous testosterone production.

-

A 9-day post-surgery recovery period was allowed.

-

Animals were then treated daily for 17 days via subcutaneous injection with either vehicle, DHT (positive control), or this compound.[4]

-

-

Endpoints : At the end of the treatment period, tissues were harvested. Key endpoints included the wet weight of the levator ani muscle (anabolic indicator), seminal vesicles, and prostate gland (androgenic indicators).[4]

-

-

Gene Expression Analysis :

-

Objective : To measure changes in the expression of specific genes in target tissues as biomarkers for anabolic and androgenic activity.

-

Procedure :

-

Following the completion of dosing in animal studies, tissues (e.g., muscle, prostate) were collected.

-

Total RNA was extracted from the tissue samples.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) was performed to measure the mRNA levels of target genes.[4]

-

-

Analysis : Gene expression changes were calculated relative to a control group (e.g., vehicle-treated) and often normalized to the effect of a positive control like DHT.[4]

-

Clinical Translation and Conclusion

The promising preclinical profile of this compound, demonstrating potent anabolic activity with minimal androgenic effects, led to its investigation in clinical trials.[4] A Phase IIa study in 170 elderly women with sarcopenia investigated the effects of 50 mg of this compound twice daily for 6 months.[11]

Table 3: Key Results from Phase IIa Clinical Trial (NCT00529659)

| Parameter | This compound Group | Placebo Group | P-Value |

|---|---|---|---|

| Change in Lean Body Mass (LBM) | Statistically significant increase | - | <0.001[11][12] |

| Change in Muscle Strength | Statistically significant increase from baseline | Statistically significant increase from baseline | Not significant (p=0.269)[11] |

| Change in Physical Performance | Significant improvement from baseline | Significant improvement from baseline | No significant difference between groups[11] |

The trial confirmed the anabolic effect of this compound, as evidenced by a significant increase in lean body mass.[11][12] However, this increase in muscle mass did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.[3][11] The placebo group also showed improvement, which may be partly attributed to the protein and vitamin D supplementation provided to all participants.[11] Safety data showed that this compound was generally well-tolerated, with no evidence of virilization, although a greater number of participants in the treatment group experienced transient elevations in liver transaminases that resolved after stopping the drug.[11][12]

References

- 1. Cellular interplay in skeletal muscle regeneration and wasting: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscle wasting in animal models of severe illness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Pharmacotherapies for the Treatment of Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]

- 9. Effects of a novel selective androgen receptor modulator on dexamethasone-induced and hypogonadism-induced muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathogenesis, Intervention, and Current Status of Drug Development for Sarcopenia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), this compound in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

MK-0773: A Technical Examination of its Role in Sarcopenia and Frailty Research

An In-depth Guide for Researchers and Drug Development Professionals

Sarcopenia, the age-associated decline in muscle mass and function, poses a significant and growing challenge to healthy aging, contributing substantially to frailty and loss of independence. The quest for effective pharmacological interventions has led to the exploration of various anabolic agents, among them Selective Androgen Receptor Modulators (SARMs). This technical guide provides a comprehensive analysis of MK-0773, a SARM investigated for its potential to combat sarcopenia. We will delve into the quantitative outcomes from clinical trials, detail the experimental protocols employed, and visualize the underlying biological and procedural frameworks.

Quantitative Data Summary

The primary clinical investigation of this compound in the context of sarcopenia was a Phase IIa, randomized, double-blind, placebo-controlled, multicenter study (NCT00529659).[1] The trial enrolled 170 women aged 65 and older with sarcopenia and moderate physical dysfunction.[1] The core findings of this six-month study are summarized below.

Table 1.1: Primary Efficacy Outcome - Change in Lean Body Mass (LBM)

| Outcome Measure | This compound (50mg b.i.d.) | Placebo | p-value |

| Change in Total LBM from Baseline (kg) | 1.26 | 0.29 | <0.001 |

Data sourced from Papanicolaou et al., 2013.

Table 1.2: Secondary Efficacy Outcomes - Muscle Strength and Physical Function

While this compound demonstrated a statistically significant increase in lean body mass, this did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.[1][2] Both the treatment and placebo groups showed improvements from their baseline measurements, a phenomenon likely influenced by the protein and vitamin D supplementation provided to all participants.[1][2]

| Outcome Measure | This compound vs. Placebo | Finding |

| Muscle Strength | Not Statistically Significant (p=0.269) | Both groups demonstrated a significant increase in strength from baseline. |

| Physical Performance | Not Statistically Significant | Both groups showed significant improvement in physical performance measures from baseline. |

Detailed quantitative data for specific strength (e.g., bilateral leg press) and performance (e.g., Short Physical Performance Battery, stair climb power) endpoints, including baseline values and changes, are not fully available in the cited publications.

Table 1.3: Safety and Tolerability

| Adverse Event | Observation |

| Transaminase Levels | A greater number of participants in the this compound group experienced elevated transaminases, which resolved upon discontinuation of the therapy.[1][2] |

| Androgenic Side Effects | No evidence of androgenization was reported, supporting the selective nature of the modulator.[1][2] |

Experimental Protocols

The robust design of the Phase IIa trial (NCT00529659) is crucial for interpreting the outcomes.

Study Design

-

Type: Randomized, double-blind, parallel-arm, placebo-controlled, multicenter.[1]

-

Duration: 6 months.[1]

-

Population: 170 women, aged ≥65 years, with sarcopenia and moderate physical dysfunction.[1]

-

Intervention: Participants were randomized (1:1 ratio) to receive either this compound (50mg twice daily) or a matching placebo.[1]

-

Concomitant Supplementation: All participants in both arms of the study received protein and Vitamin D supplementation.[1] The specific dosages of this supplementation are not detailed in the primary publications.

Inclusion and Exclusion Criteria

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

Outcome Measures and Assessments

-

Lean Body Mass (LBM): Measured using Dual-energy X-ray absorptiometry (DEXA).[1]

-

Muscle Strength: Assessed through measures such as bilateral leg press. The procedure involved participants pushing the maximum weight they could through a full range of motion one time.[3]

-

Physical Performance:

-

Short Physical Performance Battery (SPPB): An objective assessment of lower extremity function, encompassing balance, gait speed, and chair stand tests.[3]

-

Stair Climb Power: Calculated based on the time taken to ascend a standardized 4-step flight of stairs as quickly as possible. The formula used was: Power = (participant weight × gravity constant × height of stairs) / time.[3]

-

Visualizing the Frameworks

Signaling Pathway of this compound in Skeletal Muscle

This compound, as a SARM, is designed to selectively activate the Androgen Receptor (AR) in anabolic tissues like muscle while minimizing activity in reproductive tissues. Upon binding, the this compound/AR complex translocates to the nucleus to modulate gene expression. It is also hypothesized to engage in non-genomic signaling, activating pathways that promote protein synthesis and inhibit degradation.

References

- 1. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), this compound in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Pharmacodynamics of Steroidal SARMs: A Focus on MK-0773

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of steroidal selective androgen receptor modulators (SARMs), with a specific focus on MK-0773. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of the molecular interactions and biological effects of this class of compounds.

Introduction to Steroidal SARMs and this compound

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to promote the beneficial anabolic effects on muscle and bone while minimizing the undesirable androgenic effects on reproductive tissues such as the prostate.[1][2]

This compound is a potent, orally active, steroidal SARM that was developed for the treatment of sarcopenia, the age-related loss of muscle mass and function.[3][4] It is a 4-azasteroid that demonstrates a favorable profile of tissue selectivity, with robust anabolic activity and attenuated effects on the prostate and seminal vesicles.[3][5]

Molecular Mechanism of Action

The selective activity of SARMs like this compound is attributed to their unique interactions with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6][7] Upon binding, the SARM-AR complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[8][9]

The tissue selectivity of SARMs is believed to arise from their ability to induce specific AR conformations that lead to differential recruitment of co-regulatory proteins (coactivators and corepressors) in various tissues.[1] This differential gene regulation is the molecular basis for the desired dissociation of anabolic and androgenic effects.

Androgen Receptor Signaling Pathway

The binding of an agonist, such as a SARM, to the androgen receptor initiates a cascade of events leading to the regulation of gene expression. This process involves receptor dimerization, nuclear translocation, and the recruitment of transcriptional machinery.

Caption: A simplified diagram of the androgen receptor signaling pathway initiated by a SARM.

Quantitative Pharmacodynamic Data of this compound

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| Androgen Receptor Binding | |||

| IC₅₀ | 6.6 nM | Rat Androgen Receptor | [10][11] |

| EC₅₀ | 6.6 nM | Human Androgen Receptor | [3] |

| Transactivation Activity (TAMAR Assay) | |||

| Inflection Point (IP) | 25 nM | [3][12] | |

| Eₘₐₓ | 78% (relative to agonist) | [3][12] | |

| Coactivator Recruitment (TRAF2 Assay - GRIP-1) | |||

| Eₘₐₓ | <15% - 29% (relative to agonist) | [3][5][12][13] | |

| N/C-Terminal Interaction (VIRCON Assay) | |||

| Eₘₐₓ | <7% - 2% (relative to agonist) | [3][5][12][13] |

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Tissue | Effect | Model | Reference |

| Anabolic Tissues | |||

| Levator Ani Muscle | Increased weight | Orchidectomized Rat | [14] |

| Lean Body Mass | Increased by ~80% of DHT effect | Ovariectomized Rat | [3] |

| Bone Formation | Stimulated | Ovariectomized Rat | [5] |

| Androgenic Tissues | |||

| Ventral Prostate | Reduced effect vs. DHT | Orchidectomized Rat | [14] |

| Seminal Vesicles | Increased weight by 12% of DHT effect | Animal Model | [3] |

| Uterus | <5% of the effect of DHT on weight | Ovariectomized Rat | [3] |

| Sebaceous Glands | 30-50% of the increase induced by DHT | Animal Model | [3] |

Table 2: In Vivo Tissue Selectivity of this compound in Animal Models

| Population | Dosage | Outcome | Reference |

| Elderly Women (≥65 years) with Sarcopenia | 50mg b.i.d. for 6 months | Statistically significant increase in Lean Body Mass (LBM) vs. placebo (p<0.001). No significant difference in muscle strength or physical function vs. placebo. | [4][15] |

| Men and Women | Not specified | Produced anabolism with no or very low effects on sebaceous glands, endometrium, or prostate after 12 weeks. | [3] |

Table 3: Clinical Trial Data for this compound

Detailed Experimental Protocols

A rational drug discovery approach was employed to identify this compound, utilizing a battery of in vitro and in vivo assays to screen a large number of compounds.[5]

In Vitro Assays

Caption: Workflow of the in vitro assays used to identify and characterize this compound.

4.1.1. Androgen Receptor Binding Assay (ARBIND)

-

Objective: To determine the binding affinity of the test compound for the androgen receptor.

-

Method: Radioligand competition binding assay.

-

Protocol:

-

A source of androgen receptor is prepared, typically from rat ventral prostate cytosol or using a recombinant rat AR protein.[9][16]

-

A constant concentration of a radiolabeled androgen, such as [³H]R1881, is incubated with the AR preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the AR.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated, often using a hydroxyapatite slurry followed by centrifugation.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

4.1.2. Transcriptional Activation Assay (TAMAR)

-

Objective: To measure the ability of the compound to activate transcription through the androgen receptor.

-

Method: Reporter gene assay.

-

Protocol:

-

A suitable cell line, such as human breast carcinoma cells (MDA-MB-453) which endogenously express AR, is used.

-

The cells are transiently transfected or transduced with a reporter construct containing an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) long terminal repeat (LTR), driving the expression of a reporter gene (e.g., luciferase).[5][17]

-

The cells are then treated with varying concentrations of the test compound.

-

After an incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

-

The dose-response curve is used to determine the inflection point (IP) and the maximal efficacy (Eₘₐₓ) relative to a full agonist like dihydrotestosterone (DHT).

-

4.1.3. Coactivator Recruitment Assay (TRAF2)

-

Objective: To assess the ability of the ligand-bound AR to recruit transcriptional coactivators, such as GRIP-1.

-

Method: Mammalian two-hybrid assay or similar protein-protein interaction assays.

-

Protocol:

-

Cells (e.g., CV-1) are co-transfected with expression vectors for:

-

A fusion protein of the AR ligand-binding domain (LBD) with a DNA-binding domain (e.g., GAL4).

-

A fusion protein of the coactivator (e.g., GRIP-1) with a transcriptional activation domain (e.g., VP16).

-

A reporter plasmid containing binding sites for the DNA-binding domain (e.g., GAL4 UAS) upstream of a minimal promoter and a reporter gene (e.g., luciferase).

-

-

The cells are treated with the test compound.

-

If the compound promotes the interaction between the AR-LBD and the coactivator, the activation domain is brought into proximity of the promoter, leading to reporter gene expression.

-

Luciferase activity is measured to quantify the extent of coactivator recruitment.

-

4.1.4. AR N/C-Terminal Interaction Assay (VIRCON)

-

Objective: To measure the ligand-dependent interaction between the N-terminal and C-terminal domains of the AR, which is thought to be crucial for full receptor activation and virilizing effects.[5]

-

Method: Mammalian two-hybrid assay.

-

Protocol:

-

This assay is performed similarly to the coactivator recruitment assay, but with different fusion proteins.

-

Cells are co-transfected with expression vectors for:

-

A fusion protein of the AR N-terminal domain (containing the FXXLF motif) with a transcriptional activation domain (e.g., VP16).

-

A fusion protein of the AR C-terminal ligand-binding domain with a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid with the corresponding response elements.

-

-

The ability of the test compound to induce the interaction between the N- and C-terminal domains is quantified by measuring reporter gene activity.

-

In Vivo Assays

Caption: Workflow of the in vivo assays used to evaluate the tissue selectivity of SARMs.

4.2.1. Ovariectomized (OVX) Rat Model for Anabolic Effects

-

Objective: To evaluate the anabolic effects of the SARM on bone and muscle in a state of estrogen and androgen deficiency, mimicking postmenopausal conditions.

-

Protocol:

-

Female rats (e.g., Sprague-Dawley, 12 weeks old) undergo bilateral ovariectomy.[10][11]

-

After a recovery period to allow for the depletion of endogenous hormones, the rats are treated with the test compound (e.g., this compound) or vehicle for a specified duration (e.g., 24 days).

-

Lean Body Mass Measurement: Body composition is assessed using methods like dual-energy X-ray absorptiometry (DXA) or quantitative magnetic resonance (QMR).[6][13]

-

Muscle Strength Measurement: Forelimb and/or hindlimb grip strength is measured using a grip strength meter.[7][18]

-

Bone Formation Assessment: Bone formation rate can be measured by histomorphometry of bone biopsies (e.g., tibia) after double labeling with fluorochromes.

-

At the end of the study, tissues such as the uterus are collected and weighed to assess androgenic effects.

-

4.2.2. Orchidectomized (ORX) Rat Model for Androgenic Effects (Hershberger Assay)

-

Objective: To assess the androgenic and anabolic activity of a compound in castrated male rats.

-

Protocol:

-

Peripubertal male rats are castrated (orchidectomized).[19][20]

-

After a recovery period, the animals are treated with the test compound daily for 10 consecutive days.

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The following androgen-dependent tissues are excised and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands and fluids)

-

Levator ani-bulbocavernosus muscle (anabolic indicator)

-

Glans penis

-

Cowper's glands

-

-

The weights of these tissues are compared to those of vehicle-treated castrated controls and, in some protocols, to a reference androgen like testosterone propionate.[19][21]

-

Clinical Evaluation

The clinical development of this compound focused on its potential to treat sarcopenia in the elderly.

5.1. Phase IIa Clinical Trial in Sarcopenic Women

-

Objective: To evaluate the efficacy and safety of this compound in elderly women with sarcopenia.[4]

-

Design: A randomized, double-blind, placebo-controlled, multicenter, 6-month study.[4][15]

-

Participants: 170 women aged ≥65 years with sarcopenia and moderate physical dysfunction.[4][15]

-

Intervention: this compound (50 mg twice daily) or placebo. All participants also received vitamin D and protein supplementation.[4]

-

Primary Endpoints: Change from baseline in lean body mass (LBM) and muscle strength.

-

Methodology for LBM Assessment: Dual-energy X-ray absorptiometry (DXA) was used to measure LBM.[4][15] Appendicular lean mass adjusted for height squared (aLBM/ht²) is a key parameter derived from DXA for the diagnosis of sarcopenia.[12]

Conclusion

This compound is a steroidal SARM that exhibits a distinct pharmacodynamic profile characterized by potent androgen receptor binding and partial agonism. This profile translates to significant anabolic effects on muscle and bone with attenuated androgenic activity in reproductive tissues, as demonstrated in both preclinical models and human clinical trials. The rational drug discovery approach, employing a suite of specific in vitro and in vivo assays, was instrumental in identifying its selective properties. While this compound demonstrated a statistically significant increase in lean body mass in elderly women, this did not translate into a significant improvement in muscle strength or physical function in the clinical trial setting.[4][15] This highlights the complexity of translating gains in muscle mass to functional improvements in sarcopenic populations. The data and protocols presented in this guide provide a comprehensive technical foundation for the continued research and development of selective androgen receptor modulators.

References

- 1. Video: Maximum Isometric Tetanic Force Measurement of the Tibialis Anterior Muscle in the Rat [jove.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. Morphological and Biochemical Effects on the Skeletal Muscle of Ovariectomized Old Female Rats Submitted to the Intake of Diets with Vegetable or Animal Protein and Resistance Training - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: The Creation of a Rat Model for Osteosarcopenia via Ovariectomy [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of DEXA and QMR for Assessing Fat and Lean Body Mass in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 8. Measurement of body composition of live rats by electromagnetic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 10. The Creation of a Rat Model for Osteosarcopenia via Ovariectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Creation of a Rat Model for Osteosarcopenia via Ovariectomy [jove.com]

- 12. The role of DXA in sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The prostate after castration and hormone replacement in a rat model: structural and ultrastructural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MK-0773: A Technical Guide

An In-depth Examination of a Selective Androgen Receptor Modulator

Introduction

MK-0773, also known as PF-05314882, is a potent and orally active selective androgen receptor modulator (SARM) that was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function. Developed through a collaboration between Merck and GTx, Inc., this compound was designed to provide the anabolic benefits of androgens on muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate and skin. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The information is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was rooted in the need for an anabolic agent with an improved safety profile over traditional anabolic-androgenic steroids (AAS). While AAS are effective in increasing muscle mass and bone density, their clinical use is limited by a range of adverse effects, including prostate enlargement, acne, and virilization in women. The SARM program aimed to identify compounds that could dissociate the anabolic and androgenic activities of androgens.

The discovery of this compound was guided by a rational drug design strategy based on the differential transcriptional requirements for androgenic anabolism versus reproductive physiology.[1][2] Researchers hypothesized that the tissue-selective effects of SARMs could be achieved by modulating the conformation of the androgen receptor (AR) upon ligand binding, thereby influencing the recruitment of co-regulatory proteins in a tissue-specific manner.[1][3] This led to the screening of over 1,000 synthetic AR ligands to identify candidates with a specific in vitro profile that correlated with anabolic activity in vivo with reduced effects on reproductive tissues.[1][2]

Chemical Profile

This compound is a 4-azasteroid derivative with the following chemical identity:

| Identifier | Value |

| IUPAC Name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide |

| CAS Number | 606101-58-0 |

| Molecular Formula | C27H34FN5O2 |

| Molecular Weight | 479.60 g/mol |

Preclinical Pharmacology

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its binding affinity, functional activity at the androgen receptor, and its tissue-selective effects.

In Vitro Characterization

A battery of in vitro assays was employed to determine the pharmacological profile of this compound. The key assays and their results are summarized below.

Table 1: In Vitro Activity of this compound

| Assay | Description | Result | Reference |

| Androgen Receptor (AR) Binding | Competitive binding assay using [3H]-methyltrienolone (R1881) and rat prostate cytosol. | IC50 = 6.6 nM | [4] |

| AR Transactivation (MMTV) | Measures the ability of the compound to activate the AR to drive the expression of a luciferase reporter gene under the control of the MMTV promoter. | Partial AgonistEC50 = 0.5 nMEmax = ~75% (relative to DHT) | [5] |

| GRIP-1 Coactivator Recruitment | Mammalian two-hybrid assay to measure the recruitment of the glucocorticoid receptor-interacting protein 1 (GRIP-1) coactivator to the AR. | Low recruitmentEmax < 15% (relative to DHT) | [1][2] |

| AR N-/C-Terminal Interaction | Mammalian two-hybrid assay to assess the ligand-induced interaction between the N-terminal and C-terminal domains of the AR. | Low stabilizationEmax < 7% (relative to DHT) | [1][2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Emax: Maximum effect; DHT: Dihydrotestosterone.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the androgen receptor.

-

Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.

-

Competition Reaction: A constant concentration of a radiolabeled androgen, typically [3H]-methyltrienolone (R1881), is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like hydroxylapatite precipitation or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.[6][7]

MMTV Promoter Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) is transiently co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of the androgen-responsive Mouse Mammary Tumor Virus (MMTV) promoter.[2][8]

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound) or a reference agonist (e.g., DHT).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The dose-response curve is plotted to determine the EC50 and Emax values.[2][9]

GRIP-1 Coactivator Recruitment Assay (Mammalian Two-Hybrid)

This assay assesses the ability of a ligand-bound receptor to recruit transcriptional coactivators.

-

Vector Construction: Two fusion protein expression vectors are created: one encoding the AR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another encoding the coactivator (GRIP-1) fused to a transcriptional activation domain (e.g., VP16).[3][10]

-

Cell Culture and Transfection: A suitable cell line is co-transfected with the two fusion protein vectors and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a GAL4-responsive promoter) driving a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with the test compound.

-

Mechanism: If the compound induces an interaction between the AR-LBD and the coactivator, the DNA-binding domain and the activation domain are brought into proximity, leading to the activation of reporter gene expression.

-

Measurement and Analysis: Reporter gene expression is quantified (e.g., by luciferase assay) and used to determine the efficacy of coactivator recruitment.[11][12]

AR N-/C-Terminal Interaction Assay (Mammalian Two-Hybrid)

This assay measures the ligand-induced intramolecular interaction between the N-terminal and C-terminal domains of the AR.

-

Vector Construction: Similar to the coactivator recruitment assay, two fusion protein vectors are constructed: one with the AR N-terminal domain fused to a transcriptional activation domain and the other with the AR C-terminal LBD fused to a DNA-binding domain.[5]

-

Transfection and Treatment: Cells are co-transfected with these vectors and a suitable reporter plasmid. The cells are then treated with the test compound.

-

Mechanism: An agonist-induced conformational change in the LBD promotes its interaction with the N-terminal domain, bringing the activation and DNA-binding domains together to drive reporter gene expression.

-

Measurement and Analysis: The level of reporter gene expression reflects the strength of the N/C interaction.[5][13]

In Vivo Preclinical Studies

The tissue-selective effects of this compound were evaluated in rodent models, primarily in orchidectomized (ORX) male rats and ovariectomized (OVX) female rats. These models are standard for assessing the androgenic and anabolic activities of test compounds.

Table 2: In Vivo Effects of this compound in Preclinical Models

| Model | Tissue | Effect | Potency/Efficacy | Reference |